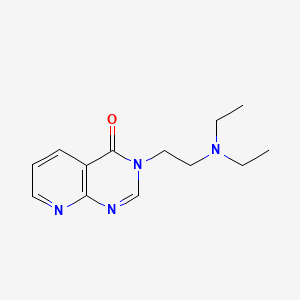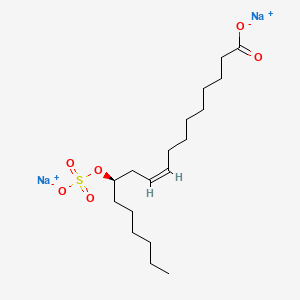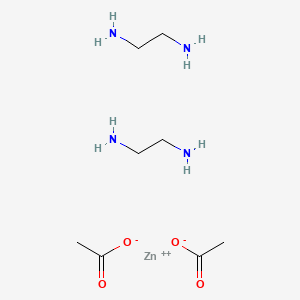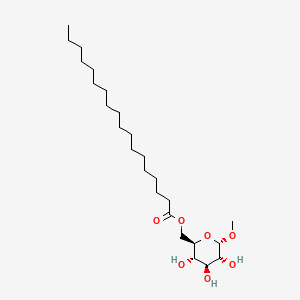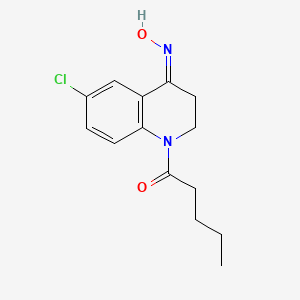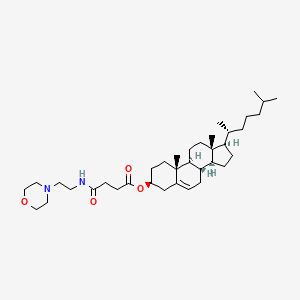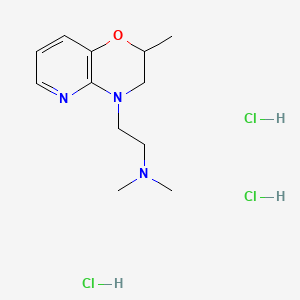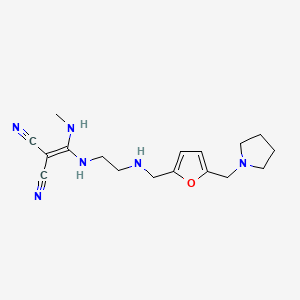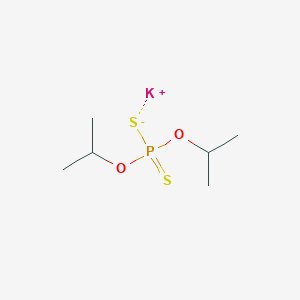
Potassium diisopropylxanthate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium diisopropylxanthate is an organosulfur compound with the chemical formula C6H14KO2PS2. It is a member of the xanthate family, which are salts or esters of xanthic acid. Xanthates are widely used in the mining industry as flotation agents for the extraction of metals from ores. This compound is particularly known for its effectiveness in the flotation of sulfide minerals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium diisopropylxanthate can be synthesized through the reaction of carbon disulfide with potassium hydroxide and isopropyl alcohol. The reaction typically occurs at low temperatures (0-30°C) in the presence of a solvent such as tetrahydrofuran . The general reaction is as follows:
2C3H7OH+CS2+2KOH→C6H14KO2PS2+2H2O
Industrial Production Methods: In industrial settings, the preparation of xanthates, including this compound, often involves a kneading synthesis method. This method is efficient, cost-effective, and environmentally friendly as it does not produce wastewater .
Chemical Reactions Analysis
Types of Reactions: Potassium diisopropylxanthate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dixanthogen.
Reduction: It can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide.
Major Products:
Oxidation: Dixanthogen.
Reduction: Thiol derivatives.
Substitution: Various substituted xanthates
Scientific Research Applications
Potassium diisopropylxanthate has a wide range of applications in scientific research:
Biology: It is used in studies involving the interaction of sulfur-containing compounds with biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is extensively used in the mining industry for the flotation of sulfide minerals.
Mechanism of Action
The mechanism by which potassium diisopropylxanthate exerts its effects involves the formation of complexes with metal ions. In the flotation process, it adsorbs onto the surface of sulfide minerals, rendering them hydrophobic and allowing them to be separated from the ore. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involve the formation of metal-xanthate complexes .
Comparison with Similar Compounds
- Potassium ethyl xanthate
- Potassium isobutyl xanthate
- Potassium amyl xanthate
Comparison: Potassium diisopropylxanthate is unique due to its specific alkyl group, which provides distinct properties in terms of solubility and reactivity. Compared to other xanthates, it offers better selectivity and efficiency in the flotation of certain sulfide minerals .
Properties
CAS No. |
25654-93-7 |
|---|---|
Molecular Formula |
C6H14KO2PS2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
potassium;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2.K/c1-5(2)7-9(10,11)8-6(3)4;/h5-6H,1-4H3,(H,10,11);/q;+1/p-1 |
InChI Key |
PJJZTOTXLDXTEL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



